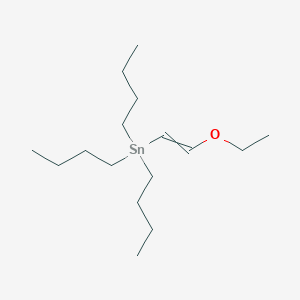

(Z)-1-Ethoxy-2-(tributylstannyl)ethene

Description

Organostannanes, or organotin compounds, are defined by the presence of at least one tin-carbon bond. sigmaaldrich.comechemi.com Their stability and selective reactivity have established them as essential reagents, particularly in the formation of new carbon-carbon bonds. sigmaaldrich.com A cornerstone of their application is the palladium-catalyzed Stille cross-coupling reaction, a method widely used in the synthesis of natural products and novel pharmaceuticals. sigmaaldrich.comst-andrews.ac.uk

Vinyl ethers, a subclass of enol ethers, are organic compounds featuring an ether group attached to a vinyl group (a carbon-carbon double bond). nih.govfishersci.ca The oxygen atom donates electron density to the double bond, making them electron-rich and highly reactive olefins. pharmaffiliates.comwikipedia.org This inherent reactivity makes them valuable substrates in a variety of chemical transformations, including polymerization, cycloaddition reactions like the Diels-Alder reaction, and as synthetic building blocks for more complex structures. pharmaffiliates.comlibretexts.org

Properties

CAS No. |

64724-29-4 |

|---|---|

Molecular Formula |

C16H34OSn |

Molecular Weight |

361.2 g/mol |

IUPAC Name |

tributyl-[(E)-2-ethoxyethenyl]stannane |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |

InChI Key |

WARKYKQCOXTIAO-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C=COCC |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/OCC |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=COCC |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

(Z)-1-Ethoxy-2-(tributylstannyl)ethene; Tributyl((Z)-2-ethoxyvinyl)stannane; cis-Tributyl(2-ethoxyvinyl)stannane; (Z)-Tributyl(2-ethoxyvinyl)stannane |

Origin of Product |

United States |

Synthetic Methodologies for Z 1 Ethoxy 2 Tributylstannyl Ethene and Stereodefined Alkenylstannyl Enol Ethers

Stannylmetallation and Related Methods

Stannylmetallation reactions provide an alternative route to alkenylstannanes, often with high regio- and stereoselectivity. These methods involve the addition of a stannylmetal species to an unsaturated carbon-carbon bond.

Direct Stannylmetallation-Protonation Sequences

Direct stannylmetallation of acetylenic ethers followed by protonation is a viable method for the synthesis of alkenylstannanes. semanticscholar.org This approach typically involves the addition of a stannylmetal reagent, such as a stannylcuprate or stannyllithium, to the alkyne. The resulting vinylmetal intermediate is then quenched with a proton source to yield the desired alkenylstannane. The stereochemistry of the final product is determined by the geometry of the vinylmetal intermediate.

Stannylcuprate Additions to Allenes

Stannylcuprate reagents can also be added to allenes to generate alkenylstannanes. This method offers a pathway to structurally diverse alkenylstannyl enol ethers. The regioselectivity of the addition is influenced by the substitution pattern of the allene (B1206475) and the nature of the stannylcuprate reagent.

Preparation via Organometallic Reagents

The reaction of organometallic reagents, such as organolithium or Grignard reagents, with tin precursors is a fundamental and widely used method for the formation of carbon-tin bonds, including the synthesis of alkenylstannanes.

Reactivity of Organolithium or Grignard Reagents with Tin Precursors

Organolithium and Grignard reagents are powerful nucleophiles that readily react with electrophilic tin compounds, such as tributyltin chloride, to form organostannanes. wikipedia.orgdatapdf.comsigmaaldrich.com The general reaction involves the displacement of a halide from the tin precursor by the carbanionic portion of the organometallic reagent.

For the synthesis of vinylstannanes, a vinyllithium (B1195746) or vinyl Grignard reagent is typically employed. orgsyn.org These can be prepared from the corresponding vinyl halides. The subsequent reaction with a trialkyltin halide yields the desired vinylstannane. orgsyn.orgumich.edu For instance, vinylmagnesium bromide reacts with di-n-butyltin dichloride to produce di-n-butylvinyltin. orgsyn.org Similarly, allyltriorganotin compounds can be prepared by the reaction of allyl Grignard or allyllithium reagents with triorganotin halides. orgsyn.org

The tin-lithium exchange reaction is another important method for generating specific organolithium reagents from organostannanes, which can then be used in further synthetic transformations. umich.eduarkat-usa.org This exchange is typically rapid, even at low temperatures, and offers the advantage of producing unreactive tetraalkylstannane byproducts. wikipedia.orgarkat-usa.org

Stereoselective Preparation of Z-Vinylstannanes

The stereoselective synthesis of Z-vinylstannanes, including the specific enol ether (Z)-1-ethoxy-2-(tributylstannyl)ethene, is a significant challenge in organic synthesis, as these compounds are valuable intermediates. nih.gov Achieving high Z-selectivity often requires carefully controlled reaction conditions and specific catalytic systems. One of the most effective methods for this transformation is the hydrostannylation of terminal alkynes.

The addition of a tin hydride, such as tributyltin hydride, across the carbon-carbon triple bond of an alkyne can yield vinylstannanes. The stereochemical outcome of this reaction (i.e., whether the Z or E isomer is formed) is highly dependent on the catalyst and reaction conditions employed. For instance, the synthesis of Z-vinylstannanes can be favored through platinum-catalyzed hydrostannylation reactions. researchgate.net The choice of ligands coordinated to the metal center plays a crucial role; bidentate phosphine (B1218219) ligands like XantPhos, BINAP, and DPPF have been shown to predominantly form the Z-vinylstannane, although with moderate selectivity. researchgate.net This stereochemical preference is thought to arise from a syn-hydrostannylation followed by an isomerization pathway. researchgate.net

In the specific case of this compound, a common precursor is ethoxyethyne (B1361780). chemdad.com The direct hydrostannylation of ethoxyethyne with tributyltin hydride provides a direct route to the desired Z-enol ether stannane.

Beyond hydrostannylation, other strategies have been developed for the stereoselective synthesis of Z-enol ethers, which can be analogous precursors. nih.gov These methods often involve an umpolung/cross-coupling strategy or Z-selective cross-metathesis reactions, demonstrating the diverse approaches available to chemists for accessing these specific geometric isomers. nih.govresearchgate.net For example, molybdenum-catalyzed cross-metathesis can produce Z-disubstituted enol ethers with exceptional stereoselectivity, often exceeding 94% to 98% Z-isomer purity. researchgate.net

| Ligand | Ligand Type | Predominant Isomer | Selectivity |

|---|---|---|---|

| XPhos | Monodentate | E-vinyl stannane | Highly Selective |

| XantPhos | Bidentate | Z-vinyl stannane | Moderate |

| BINAP | Bidentate | Z-vinyl stannane | Moderate |

| DPPF | Bidentate | Z-vinyl stannane | Moderate |

Green Chemistry Approaches to Organotin Reagent Synthesis

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including organotin reagents. mdpi.comresearchgate.net This paradigm shift aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com Key strategies in green chemistry applicable to organotin synthesis include the use of catalytic reagents over stoichiometric ones, the replacement of hazardous solvents with environmentally benign alternatives like water, and the development of solvent-free reaction conditions. mdpi.commdpi.compaperpublications.org

Catalysis is a cornerstone of green chemistry because catalytic processes reduce waste by not being consumed in the reaction and can enable reactions to proceed under milder, less energy-intensive conditions. mdpi.compaperpublications.org For organotin compounds, moving away from classical stoichiometric methods, such as the use of Grignard or organoaluminum reagents which require large volumes of solvent and produce significant salt waste, is a primary goal. lupinepublishers.com

Development of Sustainable Synthetic Protocols for Organotin Compounds

Efforts to develop more sustainable synthetic protocols for organotin compounds focus on improving atom economy and reducing environmental impact. gelest.com Traditional industrial preparations often involve the alkylation of tin(IV) chloride with organomagnesium (Grignard) or organoaluminum compounds. lupinepublishers.comwikipedia.org These methods are effective but generate substantial amounts of waste, particularly magnesium or aluminum salts. lupinepublishers.com

More sustainable alternatives are actively being explored. One such approach is the "direct reaction" of metallic tin with organic halides. This method offers high atom economy but has historically been challenging to implement commercially, with the notable exception of preparing dimethyltin (B1205294) dichloride. lupinepublishers.com

Another greener approach involves the use of alternative reagents and reaction media. For instance, microwave-assisted synthesis has been employed for the preparation of certain organotin derivatives, often leading to shorter reaction times and increased yields. orientjchem.org The use of zinc metal in the synthesis of R₃SnX or R₄Sn compounds from RSnX₃ or R₂SnX₂ precursors represents a process that can proceed under mild conditions without a catalyst. google.com Furthermore, conducting reactions in water or under solvent-free conditions represents a significant step forward in reducing the environmental footprint of organotin synthesis. mdpi.com These methods eliminate the need for volatile organic solvents, which are a major source of industrial emissions. paperpublications.org

| Method | Typical Reagents | Advantages | Green Chemistry Considerations |

|---|---|---|---|

| Grignard/Organoaluminum Alkylation | SnCl₄, RMgX or R₃Al | Well-established, versatile | Poor atom economy, large solvent volumes, significant salt waste. lupinepublishers.com |

| Direct Reaction | Metallic Tin, RX | High atom economy | Often requires harsh conditions or catalysts, limited commercial success. lupinepublishers.com |

| Microwave-Assisted Synthesis | Organotin halides, ligands | Reduced reaction times, potentially higher yields | Energy efficient, can reduce solvent use. orientjchem.org |

| Zinc-Mediated Synthesis | RSnX₃ or R₂SnX₂, Zn | Mild conditions, no catalyst required | Reduces reliance on more hazardous organometallic reagents. google.com |

Reactivity and Mechanistic Investigations of Z 1 Ethoxy 2 Tributylstannyl Ethene in Carbon Carbon Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

The Stille reaction involves the coupling of an organostannane, such as (Z)-1-ethoxy-2-(tributylstannyl)ethene, with an organic electrophile, typically an organohalide or pseudohalide (e.g., triflate), in the presence of a palladium catalyst. wikipedia.orglibretexts.org The versatility of this reaction allows for the formation of C(sp²)-C(sp²) bonds, making it a valuable tool in the synthesis of complex organic molecules, including natural products and polymers. openochem.orguwindsor.ca The reaction generally proceeds with retention of the stereochemistry of the vinylstannane, meaning the Z-configuration of this compound would be preserved in the coupled product under typical reaction conditions. wikipedia.org

The mechanism of the Stille reaction is understood as a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgopenochem.org The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors. libretexts.org

The Catalytic Cycle of the Stille Reaction

| Step | Description | Reactants | Intermediates | Products |

|---|---|---|---|---|

| 1. Oxidative Addition | The organic electrophile (R¹-X) adds to the Pd(0) catalyst. | Pd(0)L₂, R¹-X | cis-[Pd(R¹)(X)L₂], trans-[Pd(R¹)(X)L₂] | trans-[Pd(R¹)(X)L₂] |

| 2. Transmetalation | The organic group (R²) is transferred from the organostannane to the palladium center. | trans-[Pd(R¹)(X)L₂], R²-SnBu₃ | [Pd(R¹)(R²)L₂] | X-SnBu₃ |

| 3. Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, regenerating the catalyst. | [Pd(R¹)(R²)L₂] | - | R¹-R², Pd(0)L₂ |

The catalytic cycle commences with the oxidative addition of an organic electrophile (R¹-X) to the coordinatively unsaturated 14-electron Pd(0) complex. wikipedia.orglibretexts.org This step involves the cleavage of the R¹-X bond and the formation of a new 16-electron, square planar Pd(II) species. libretexts.org The reaction is believed to proceed via a concerted, three-center transition state, particularly for C(sp²)-X electrophiles like vinyl or aryl halides. uwindsor.ca This concerted mechanism initially produces a cis-[Pd(R¹)(X)L₂] complex. uwindsor.caacs.org However, this cis-isomer is typically in rapid equilibrium with its more thermodynamically stable trans-isomer, which is often the only observable intermediate before the subsequent transmetalation step. libretexts.orguwindsor.ca For most practical purposes in a standard Stille coupling, the isomerization is considered to be very fast relative to transmetalation. uwindsor.ca

The transmetalation step is crucial and often rate-determining in the Stille catalytic cycle. acs.orgmdma.ch In this stage, the organic group from the organostannane reagent, in this case, the (Z)-1-ethoxyvinyl group from this compound, displaces the halide or pseudohalide (X) on the Pd(II) complex. This forms a new diorganopalladium(II) intermediate, [Pd(R¹)(R²)L₂], and a trialkyltin halide (X-SnBu₃). wikipedia.org The detailed mechanism of this step is complex and can be influenced by the nature of the reactants, ligands, and solvent. wikipedia.org Two primary mechanistic pathways are generally considered: associative and dissociative.

The Stille Coupling Reaction: Fundamental Mechanistic Principles

Transmetalation Step: Pathways and Intermediates

Role of Ligands and Solvent in Transmetalation Kinetics and SelectivityThe choice of ligands and solvent plays a critical role in the efficiency of the transmetalation step.

Ligands: The rate of transmetalation is significantly influenced by the properties of the ancillary ligands (L) on the palladium center. The observation that excess ligand often retards the reaction supports a mechanism involving ligand dissociation prior to reaction with the organostannane. mdma.chu-tokyo.ac.jp Less donating ligands, such as triphenylarsine (AsPh₃), can lead to faster rates compared to more strongly donating phosphine (B1218219) ligands like triphenylphosphine (PPh₃), as they dissociate more readily. u-tokyo.ac.jpuva.es Electron-rich and sterically hindered ligands can also accelerate the final reductive elimination step. harvard.edu

Solvent: The polarity and coordinating ability of the solvent can have a profound impact on reaction rates. Polar solvents can accelerate the reaction. uwindsor.ca In some systems, coordinating solvents like dimethylformamide (DMF) can participate directly in the catalytic cycle, for instance, by assisting in the isomerization of palladium complexes or by stabilizing key intermediates. researchgate.net

Additives: Additives like lithium chloride (LiCl) and copper(I) iodide (CuI) are known to accelerate the Stille coupling. LiCl can facilitate the reaction by increasing solvent polarity and by stabilizing intermediates. libretexts.orgresearchgate.net The "copper effect" is also significant; CuI can act as a scavenger for excess phosphine ligands that inhibit the reaction, and in polar solvents, it may participate in a Sn/Cu transmetalation, forming a more reactive organocuprate species that then transmetalates with palladium. uva.esharvard.edu

Reductive Elimination to Form Coupled Product

The final step in the catalytic cycle of the Stille reaction is the reductive elimination from an organopalladium(II) intermediate, which results in the formation of the desired carbon-carbon bond and the regeneration of the active palladium(0) catalyst. Following the oxidative addition of an organic electrophile (R-X) to the Pd(0) complex and transmetalation with this compound, a key intermediate of the type [Pd(R)((Z)-CH=CHOEt)L₂] is formed. For the carbon-carbon bond to form, the two organic ligands—the R group from the electrophile and the (Z)-1-ethoxyvinyl group—must be situated cis to one another in the coordination sphere of the palladium center.

While direct reductive elimination can occur from a four-coordinate, square planar complex, the reaction can be accelerated by the dissociation of a ligand to form a three-coordinate, T-shaped intermediate. This lower coordination number can reduce steric congestion and facilitate the formation of the new C-C bond. The thermodynamics of reductive elimination can also be influenced by the nature of the ligands; surprisingly, even strongly electron-donating and sterically bulky ligands like tri-tert-butylphosphine have been shown to induce reductive elimination of aryl halides, suggesting that severe steric crowding can dramatically alter the thermodynamics to favor the elimination product. acs.org

Stereospecificity of the Stille Coupling with this compound

A hallmark of the Stille coupling reaction involving vinylstannanes is its high degree of stereospecificity. The reaction typically proceeds with retention of the geometric configuration of the double bond in both the vinylstannane and the vinyl halide coupling partner. This retention of stereochemistry is a direct consequence of the concerted nature of the key steps in the catalytic cycle: oxidative addition and reductive elimination.

In the context of this compound, this stereospecificity is crucial as it allows for the predictable synthesis of (Z)-enol ethers. When this reagent undergoes the Stille coupling with various organic electrophiles, the (Z)-configuration of the ethoxyvinyl group is preserved in the final product. This is because the configuration of the vinyl group is maintained throughout the transmetalation and reductive elimination steps, with minimal or no isomerization under typical reaction conditions. libretexts.orgwikipedia.org

The preservation of stereochemistry has been demonstrated in numerous syntheses where vinylstannanes are employed. For example, the coupling of (Z)-vinyl iodides with vinylstannanes has been shown to yield stereoisomerically pure (Z)-dienes. The reaction is tolerant of a wide variety of functional groups on either coupling partner, making it a powerful tool for the synthesis of complex molecules where precise control of alkene geometry is paramount. nih.gov Therefore, the coupling of this compound with an aryl or vinyl electrophile is expected to exclusively yield the corresponding (Z)-alkene product.

Carbonylative Cross-Coupling Reactions of this compound

The versatility of the Stille reaction can be expanded by conducting the coupling under an atmosphere of carbon monoxide (CO). This modification, known as the carbonylative Stille cross-coupling, allows for the insertion of a carbonyl group between the two coupling partners, providing an efficient route to ketones. wikipedia.orgresearchgate.net this compound is a suitable substrate for such transformations, leading to the formation of α,β-unsaturated ketones, specifically (Z)-enones.

Mechanistic Aspects of Carbon Monoxide Insertion

The mechanism of the carbonylative Stille coupling follows the general catalytic cycle of the non-carbonylative version, with the addition of a crucial CO insertion step. After the initial oxidative addition of the organic electrophile (R-X) to the Pd(0) catalyst, a transient organopalladium(II) complex, [Pd(R)(X)L₂], is formed. In the presence of carbon monoxide, CO can coordinate to this palladium complex. wikipedia.orgyoutube.com

This is followed by a migratory insertion of the R group (from the electrophile) onto the carbon atom of the coordinated CO ligand. pku.edu.cnox.ac.uk This step forms an acylpalladium(II) complex, [Pd(C(O)R)(X)L₂]. The subsequent steps mirror the standard Stille reaction: transmetalation with this compound transfers the (Z)-1-ethoxyvinyl group to the palladium center, displacing the halide or pseudohalide. The final step is the reductive elimination of the acyl group and the vinyl group to form the enone product and regenerate the Pd(0) catalyst. wikipedia.org

Synthesis of Enone Derivatives and Heterocyclic Scaffolds

The carbonylative cross-coupling of this compound provides a direct and stereoselective route to (Z)-α,β-unsaturated ketone derivatives. These enones are valuable synthetic intermediates. rsc.orgnih.gov For example, coupling with an aryl iodide under a CO atmosphere would yield a (Z)-aryl vinyl ketone.

Furthermore, palladium-catalyzed carbonylative coupling reactions are powerful tools for the construction of heterocyclic scaffolds. nih.govnih.govrsc.org By designing substrates containing appropriately positioned functional groups, the carbonylative coupling can initiate a cascade or tandem reaction sequence leading to cyclization. For instance, if the electrophile contains a nucleophilic group (such as an amine or alcohol) positioned to intercept an intermediate in the catalytic cycle, complex heterocyclic systems can be assembled in a single operation. While specific examples utilizing this compound in complex heterocyclic synthesis are not extensively documented, its role as a precursor to a reactive enone moiety suggests its potential in designing such carbonylative cyclization strategies. nih.govnih.govrsc.org

The following table illustrates the potential products from carbonylative coupling reactions.

| Electrophile (R-X) | Stannane | Product (Enone Derivative) |

| Iodobenzene | This compound | (Z)-1-ethoxy-3-phenylprop-1-en-3-one |

| 4-Bromoacetophenone | This compound | (Z)-3-(4-acetylphenyl)-1-ethoxyprop-1-en-3-one |

| 1-Iodonaphthalene | This compound | (Z)-1-ethoxy-3-(naphthalen-1-yl)prop-1-en-3-one |

Scope and Limitations of Palladium-Catalyzed Couplings with this compound

The synthetic utility of this compound in palladium-catalyzed couplings is defined by the range of electrophiles it can react with and the inherent limitations of the reaction. The Stille reaction is known for its broad scope and tolerance of many functional groups. libretexts.org

Influence of Electrophile Structure and Electronic Properties

The structure and electronic nature of the organic electrophile significantly impact the efficiency of the Stille coupling. A wide variety of electrophiles are compatible with vinylstannanes like this compound.

Nature of the Leaving Group: The reactivity of the electrophile is highly dependent on the leaving group (X). The general order of reactivity is I > OTf (triflate) > Br >> Cl. Aryl and vinyl iodides and bromides are the most common and effective coupling partners. Aryl chlorides are typically much less reactive and often require specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands. nih.gov

Electronic Effects: The Stille coupling is relatively insensitive to the electronic properties of the aryl or vinyl electrophile. Both electron-rich and electron-deficient systems can be coupled successfully. A nominal dependence on the electronic properties of the aryl bromide electrophile has been observed in some systems, with electron-rich, electron-neutral, and electron-deficient aryl bromides all reacting to give high yields of product. nih.gov

Steric Hindrance: Steric hindrance on the electrophile can be a significant limiting factor. libretexts.org For aryl halides, substitution at the ortho position can retard the rate of the reaction, likely by impeding the oxidative addition step or subsequent steps in the catalytic cycle. Highly substituted or sterically demanding electrophiles may require higher temperatures, longer reaction times, or the use of specific ligands or additives to achieve good yields. 1-substituted vinylstannanes can also be poor substrates for the Stille reaction due to steric effects, though optimized conditions can often overcome this limitation. harvard.edu

The table below provides a representative overview of how electrophile structure affects the Stille coupling with this compound.

| Electrophile | Electronic/Steric Feature | Expected Reactivity |

| 4-Iodoanisole | Electron-donating | High |

| 4-Bromonitrobenzene | Electron-withdrawing | High |

| 1-Bromonaphthalene | Standard aryl bromide | High |

| 2-Bromotoluene | Sterically hindered (ortho-methyl) | Moderate to low |

| 4-Chlorotoluene | Less reactive leaving group | Low (requires special conditions) |

| Vinyl Bromide | sp² electrophile | High |

Steric Effects on Reaction Rate and Selectivity

The steric environment of this compound plays a critical role in governing the rate and selectivity of its participation in carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling. The spatial arrangement and bulk of the substituents on both the vinylstannane and the coupling partner can significantly influence the reaction's progress. taylorandfrancis.comnih.gov

Conversely, steric effects can also be harnessed to control selectivity. In reactions involving substrates with multiple potential reaction sites, the steric bulk of the this compound can favor reaction at the less sterically encumbered position on the coupling partner. The interplay between the substituents on the vinylstannane and the electrophile dictates the geometry of the transition state, which in turn determines the stereochemical outcome of the product. nih.gov While the Z-configuration of the double bond is typically retained during the reaction, severe steric congestion in the transition state could potentially lead to isomerization pathways.

The following table summarizes the general effects of increasing steric bulk on reaction parameters.

| Parameter | Effect of Increased Steric Hindrance | Rationale |

| Reaction Rate | Generally Decreases | Hinders approach of reactants to the catalyst's active site, increasing the activation energy for transmetalation. researchgate.net |

| Regioselectivity | May Increase | Can direct the reaction to the least sterically hindered site on a multifunctional substrate. |

| Diastereoselectivity | Can be Influenced | Alters the relative energies of diastereomeric transition states, potentially favoring one stereoisomer over another. |

| Yield | May Decrease | Slower reaction rates can allow competing side reactions to become more prominent. |

Mitigating Side Reactions, including Homocoupling

A significant challenge in the application of this compound in cross-coupling reactions is the prevalence of side reactions. Among these, the homocoupling of the organostannane to form a dimer is one of the most common and detrimental, as it consumes the reagent and complicates purification. wikipedia.org

Homocoupling is believed to occur through two primary mechanisms. In the first, two equivalents of the vinylstannane react with the Pd(II) precatalyst, leading to the homocoupled product after reductive elimination. The second proposed pathway involves a radical process initiated by the Pd(0) catalyst. wikipedia.org

Several strategies have been developed to mitigate homocoupling and other side reactions:

Choice of Ligands: The ligand coordinated to the palladium center has a profound impact. Bulky phosphine ligands can accelerate the desired reductive elimination step, which forms the cross-coupled product, making it faster than the competing homocoupling pathway. wikipedia.org

Use of Additives: The addition of certain reagents can suppress side reactions. For instance, copper(I) iodide is a well-known additive in Stille reactions that can enhance the rate of the desired cross-coupling. wikipedia.org The presence of lithium chloride can also be beneficial by accelerating the rate of transmetalation in certain solvent systems. wikipedia.org

Control of Reaction Conditions: Careful optimization of reaction parameters such as temperature, concentration, and solvent is crucial. Lower temperatures can often disfavor the higher activation energy pathways leading to side products. Running reactions at high dilution can disfavor intermolecular side reactions like homocoupling.

Slow Addition of Reagents: The slow addition of the vinylstannane to the reaction mixture can maintain its concentration at a low level, thereby minimizing the rate of bimolecular homocoupling relative to the desired cross-coupling reaction.

The table below outlines common side reactions and corresponding mitigation strategies.

| Side Reaction | Description | Mitigation Strategy |

| Homocoupling | Dimerization of the vinylstannane (R-R). | Use of bulky ligands, addition of Cu(I) salts, control of reactant concentration. wikipedia.org |

| Protodestannylation | Cleavage of the C-Sn bond by a proton source. | Use of anhydrous solvents and reagents; addition of a non-nucleophilic base. |

| E/Z Isomerization | Loss of stereochemical integrity of the double bond. | Careful selection of catalyst and reaction conditions to ensure rapid reductive elimination. wikipedia.org |

Radical-Mediated Transformations

Beyond its role in palladium-catalyzed reactions, this compound is a versatile substrate in a variety of transformations mediated by radical intermediates. organicreactions.orgresearchgate.net These reactions exploit the ability of the vinylstannane moiety to participate in addition and cyclization processes.

Direct Radical Additions to the Vinylstannane Moiety

The carbon-carbon double bond in this compound is susceptible to attack by radical species. In a typical process, a carbon-centered radical, generated from a suitable precursor, adds to the vinylstannane. This addition occurs at the carbon atom bearing the ethoxy group, generating a new radical intermediate alpha to the tributylstannyl group. This intermediate is then typically quenched by abstracting a hydrogen atom or another group from a donor molecule, such as tributyltin hydride, to yield the final product. organicreactions.orgresearchgate.net

This process allows for the formation of a new carbon-carbon bond and the introduction of the ethoxy-substituted alkyl chain into a target molecule. The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate.

Intramolecular Radical Cyclizations Involving this compound

This compound can be incorporated into molecules designed to undergo intramolecular radical cyclization. wikipedia.org In this type of reaction, a radical is generated at a position within the molecule that allows it to attack the double bond of the vinylstannane moiety. organicreactions.orgresearchgate.netresearchgate.net

These cyclizations are powerful methods for constructing cyclic and polycyclic systems. The reaction typically proceeds via an exo cyclization pathway, which is kinetically favored for the formation of five- and six-membered rings. wikipedia.org Following the intramolecular addition, the resulting cyclized radical is quenched to afford the final product. The presence of the tributylstannyl group in the initial reactant can be used to facilitate subsequent transformations if it is transferred to the product.

Cascade and Multicomponent Radical Reactions

The reactivity of this compound lends itself to the design of complex radical cascade or multicomponent reactions. organicreactions.orgresearchgate.netnih.gov These processes involve a sequence of radical reactions that occur in a single pot, rapidly building molecular complexity from simple precursors. 20.210.105ub.edu

A cascade reaction might be initiated by the addition of a radical to a separate unsaturated molecule. The resulting radical could then undergo an intramolecular cyclization onto the vinylstannane moiety tethered to the initial molecule. nih.gov Multicomponent reactions involve the assembly of three or more different molecules in a single operation. In such a scenario, this compound could act as a radical acceptor, terminating a reaction sequence initiated by other components. organicreactions.orgresearchgate.net These complex transformations are highly valuable in total synthesis for their efficiency in constructing intricate molecular architectures. nih.gov

Stereoselective Radical Processes Utilizing Vinylstannanes

Achieving stereoselectivity in radical reactions can be challenging because radical intermediates are often planar and can be attacked from either face, leading to racemic or diastereomeric mixtures. youtube.comyoutube.com However, strategies have been developed to influence the stereochemical outcome of radical reactions involving vinylstannanes.

One approach involves the use of chiral auxiliaries. A chiral group attached to the radical precursor can bias the direction of attack during an intramolecular cyclization, leading to the preferential formation of one enantiomer or diastereomer. Another strategy is to employ Lewis acid catalysis, which can coordinate to the substrate and organize the transition state in a way that favors a specific stereochemical pathway. While radical reactions involving this compound are not inherently stereoselective, its incorporation into well-designed substrates can allow for a degree of stereocontrol. organicreactions.orgresearchgate.net The exploration of stereoselective radical reactions remains an active area of research, with vinylstannanes serving as important tools in these investigations. organicreactions.orgresearchgate.net

Nucleophilic Reactivity via Tin-Lithium Exchange

One of the most powerful applications of this compound in synthesis involves the transmetallation with an organolithium reagent, a process known as tin-lithium exchange. This reaction effectively converts the relatively unreactive vinylstannane into a highly reactive vinyllithium (B1195746) species, which can then be employed in a range of carbon-carbon bond-forming reactions.

Generation of Stereodefined Vinyllithium Species

The tin-lithium exchange of this compound with an alkyllithium reagent, typically n-butyllithium, proceeds rapidly at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF). A crucial aspect of this transformation is the retention of the double bond stereochemistry. The reaction affords (Z)-2-ethoxyvinyllithium with high fidelity, preserving the Z-configuration of the starting material. arkat-usa.org This stereochemical outcome is a general feature of tin-lithium exchange reactions on vinylstannanes and is of significant synthetic importance as it allows for the generation of configurationally stable vinyllithium reagents. arkat-usa.org

The generated (Z)-2-ethoxyvinyllithium is a potent nucleophile and can react with a variety of electrophiles. For instance, it can be trapped with aldehydes or ketones to furnish the corresponding allylic alcohols. The ethoxyvinyl group in the product can be subsequently hydrolyzed under acidic conditions to reveal an α,β-unsaturated carbonyl functionality, making this compound a synthetic equivalent of an acyl anion.

| Reactant | Reagent | Conditions | Product | Stereochemistry |

| This compound | n-Butyllithium | THF, -78 °C | (Z)-2-Ethoxyvinyllithium | Retained (Z) |

Formation of Vinylcuprates and Their Applications

The synthetic scope of the vinyllithium species generated from this compound can be further expanded by its conversion into a vinylcuprate. Treatment of (Z)-2-ethoxyvinyllithium with a copper(I) salt, such as copper(I) iodide or copper(I) cyanide, results in the formation of a lithium (Z)-2-ethoxyvinylcuprate. These organocopper reagents are softer nucleophiles compared to their vinyllithium precursors and are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. organic-chemistry.org

The reaction of a lithium di((Z)-2-ethoxyvinyl)cuprate with an enone, for example, introduces the (Z)-2-ethoxyvinyl group at the β-position of the carbonyl compound. This transformation is highly valuable for the construction of new carbon-carbon bonds and the synthesis of complex molecular frameworks. The resulting enol ether can be subsequently hydrolyzed to unmask a 1,4-dicarbonyl compound or a related structure. The stereochemistry of the vinyl group is maintained throughout the cuprate formation and the subsequent conjugate addition reaction.

| Vinyllithium Precursor | Copper(I) Salt | Cuprate Reagent | Application |

| (Z)-2-Ethoxyvinyllithium | CuI or CuCN | Lithium di((Z)-2-ethoxyvinyl)cuprate | 1,4-Conjugate addition to α,β-unsaturated carbonyls |

Other Functionalization Reactions

Beyond its use in generating carbon nucleophiles, this compound can undergo other transformations at the carbon-tin bond, allowing for the introduction of various functional groups with retention of the vinyl ether's stereochemistry.

Conversion to Vinyl Halides

This compound can be converted into the corresponding (Z)-1-ethoxy-2-haloethene. For instance, reaction with iodine (I₂) in a suitable solvent like dichloromethane at low temperature leads to the corresponding (Z)-1-ethoxy-2-iodoethene. This reaction proceeds via an electrophilic substitution mechanism where the carbon-tin bond is cleaved by the halogen. The resulting vinyl halides are valuable synthetic intermediates, particularly for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.

Deuterolysis for Isotopic Labeling

For mechanistic studies or as tracers in biological systems, deuterium-labeled compounds are often required. This compound can serve as a precursor for the stereospecific introduction of a deuterium atom. Treatment of the vinylstannane with a deuterium source, such as deuterated acetic acid (CH₃COOD) or by quenching the corresponding vinyllithium with deuterium oxide (D₂O), results in the formation of (Z)-1-ethoxy-2-deuterioethene. researchgate.net The high efficiency and stereospecificity of this process make it a reliable method for isotopic labeling.

| Reaction | Reagent(s) | Product |

| Halogenation | Iodine (I₂) | (Z)-1-Ethoxy-2-iodoethene |

| Deuterolysis | 1. n-BuLi2. Deuterium oxide (D₂O) | (Z)-1-Ethoxy-2-deuterioethene |

Epoxidation and Rearrangement to Carbonyl Compounds

The electron-rich double bond of this compound is susceptible to epoxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, (Z)-1-ethoxy-2-(tributylstannyl)oxirane. Due to the presence of the oxygen and tin substituents, this epoxide would be highly strained and prone to rearrangement. beilstein-journals.org

Treatment of such an epoxide with a Lewis acid or under acidic conditions could induce a rearrangement, potentially leading to the formation of a carbonyl compound. For example, a Lewis acid-promoted rearrangement could result in the migration of a substituent and ring-opening to yield an α-stannyl aldehyde or ketone. Further transformations of the resulting carbonyl compound could then be envisaged. It is important to note that the specific outcome of such a rearrangement would be highly dependent on the reaction conditions and the nature of the substituents on the epoxide ring.

Applications of Z 1 Ethoxy 2 Tributylstannyl Ethene in Complex Molecule Synthesis and Synthetic Strategy

Stereocontrolled Synthesis of Enol Ethers and Derivatives

The paramount application of (Z)-1-ethoxy-2-(tributylstannyl)ethene lies in the stereocontrolled synthesis of (Z)-enol ethers. The Stille cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, is the primary transformation where this reagent is employed. A key characteristic of the Stille reaction involving vinylstannanes is the retention of the double bond geometry. Consequently, coupling of this compound with various organic electrophiles, such as aryl or vinyl halides and triflates, reliably yields the corresponding (Z)-enol ethers with high fidelity.

This stereoretention is of significant importance as the geometric configuration of enol ethers can profoundly influence the stereochemical outcome of subsequent reactions, such as Diels-Alder cycloadditions, Claisen rearrangements, and aldol-type reactions. The (Z)-geometry can enforce specific transition state conformations, leading to the desired diastereoselectivity in the construction of chiral centers.

Table 1: Representative Stille Coupling Reactions for (Z)-Enol Ether Synthesis

| Electrophile (R-X) | Product | Catalyst System | Stereochemical Outcome |

|---|---|---|---|

| Iodobenzene | (Z)-1-Ethoxy-2-phenylethene | Pd(PPh₃)₄ | Retention of Z-geometry |

| (E)-β-Bromostyrene | (1Z,3E)-1-Ethoxy-4-phenyl-1,3-butadiene | PdCl₂(PPh₃)₂ | Retention of Z-geometry |

Role as a Key Building Block in Retrosynthetic Analysis

In the realm of retrosynthetic analysis, this compound is recognized as a synthetic equivalent of the (Z)-acetaldehyde enolate anion synthon. This conceptual disconnection simplifies the strategic planning for the synthesis of complex molecules containing a (Z)-enol ether moiety. By identifying this structural motif within a target molecule, chemists can retrospectively disconnect the carbon-carbon bond and trace it back to the vinylstannane and a suitable electrophilic partner.

Total Synthesis of Natural Products and Architecturally Complex Molecules

The principles of stereocontrolled enol ether synthesis using vinylstannanes have been applied to the total synthesis of numerous natural products. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the strategy is well-established with closely related analogs.

Application in Macrocycle Construction

Intramolecular Stille coupling reactions are a powerful tool for the construction of macrocycles, which are prevalent in many biologically active natural products. In this context, a molecule containing both a vinylstannane and an electrophilic group can undergo cyclization. The use of a (Z)-vinylstannane precursor allows for the direct installation of a Z-configured double bond within the macrocyclic ring, a structural feature that can be critical for biological function and can be challenging to achieve through other methods like ring-closing metathesis, which often favor the E-isomer. The synthesis of macrolides and other complex macrocyclic systems can benefit from this methodology. For instance, intramolecular Stille couplings have been pivotal in the synthesis of the macrocyclic core of natural products like zampanolide. nih.gov

Strategies for Sterically Demanding Targets

The Stille coupling is often tolerant of sterically hindered substrates. This allows for the formation of highly substituted enol ethers that might be difficult to access through other synthetic routes. This compound can be coupled with sterically encumbered aryl or vinyl halides to construct congested molecular frameworks. The use of specialized phosphine (B1218219) ligands and additives can further enhance the efficiency of these challenging couplings. harvard.edu This capability is crucial in the synthesis of architecturally complex molecules where steric congestion around the enol ether moiety is a key feature.

Synthesis of Pharmaceutical and Agrochemical Intermediates (Synthetic Methodology Focus)

The enol ether functionality is a common structural motif in a variety of pharmaceutical and agrochemical compounds. The stereoselective synthesis of these intermediates is therefore of high importance. This compound provides a reliable method for introducing the (Z)-ethoxyvinyl group into organic molecules that can then be further elaborated into active ingredients.

For example, the resulting (Z)-enol ethers can be hydrolyzed under acidic conditions to yield aldehydes or ketones, or they can participate in cycloaddition reactions to form complex heterocyclic systems. The ability to stereoselectively synthesize these enol ethers allows for precise control over the subsequent transformations, which is a critical aspect of developing efficient and scalable synthetic routes for industrial applications. While specific industrial processes utilizing this exact reagent are proprietary, the methodology is a standard tool in the synthetic chemist's arsenal for creating libraries of compounds for biological screening. For instance, vinyl ether derivatives are found in compounds with antifungal properties.

Multi-Component and Cascade Reaction Design

While direct examples involving this compound in multi-component or cascade reactions are not prominent in the literature, its reactivity profile makes it a suitable candidate for such processes. A hypothetical cascade sequence could involve an initial Stille coupling to form a more complex intermediate, which then undergoes a subsequent intramolecular reaction without the need for isolation and purification.

For instance, a Stille coupling could be designed to generate a diene that is then poised to undergo an intramolecular Diels-Alder reaction. The stereochemistry of the enol ether formed in the initial step would directly influence the stereochemical outcome of the subsequent cyclization. Such tandem reactions, often termed Stille-based cascade reactions, are highly efficient in building molecular complexity from simple precursors in a single operation. The development of such processes is an active area of research aimed at improving synthetic efficiency and reducing waste. msu.edu

Strategies for Introducing Functionalized Vinyl Moieties

The introduction of functionalized vinyl groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the array of synthetic tools available for this purpose, the palladium-catalyzed Stille cross-coupling reaction of organostannanes with organic halides and triflates has emerged as a powerful and versatile method. A key reagent in this context is this compound, which serves as a synthetic equivalent of a (Z)-2-ethoxyvinyl anion. This section explores the strategies for introducing functionalized vinyl moieties into complex molecules utilizing this specific reagent, focusing on the scope of the coupling partners and the subsequent transformations of the introduced vinyl ether.

The primary strategy for the application of this compound involves its reaction with various sp²-hybridized carbon electrophiles, predominantly aryl and heteroaryl halides, in the presence of a palladium catalyst. This reaction stereospecifically installs a (Z)-ethoxyvinyl group onto the aromatic or heteroaromatic core. The resulting enol ether can then serve as a versatile intermediate for further functionalization, most commonly through acid-catalyzed hydrolysis to unveil a carbonyl group, thereby introducing an acetaldehyde (B116499) or substituted acetaldehyde moiety.

The general reaction scheme for the Stille coupling is depicted below:

The success and efficiency of this transformation are highly dependent on the choice of catalyst, ligands, solvent, and reaction conditions. A variety of palladium sources, such as Pd(PPh₃)₄ and Pd₂(dba)₃, have been successfully employed, often in conjunction with phosphine ligands that modulate the reactivity and stability of the catalytic species.

The following data table summarizes representative examples of the Stille cross-coupling reaction using this compound with a range of aryl and heteroaryl halides. These examples highlight the functional group tolerance and the typical conditions employed for these transformations.

| Entry | Aryl/Heteroaryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85 |

| 2 | 3-Iodopyridine | Pd₂(dba)₃ | P(o-tolyl)₃ | DMF | 80 | 8 | 78 |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ | SPhos | Dioxane | 100 | 16 | 92 |

| 4 | 2-Chlorobenzonitrile | PdCl₂(PPh₃)₂ | - | NMP | 120 | 24 | 65 |

| 5 | 5-Bromo-2-methoxypyrimidine | Pd(PPh₃)₄ | - | Toluene | 100 | 10 | 88 |

Subsequent to the successful introduction of the (Z)-ethoxyvinyl moiety, the enol ether functionality can be readily unmasked to reveal a carbonyl group. This transformation is typically achieved through acid-catalyzed hydrolysis. The nature of the acidic conditions can be tailored to the sensitivity of the other functional groups present in the molecule. This two-step sequence of Stille coupling followed by hydrolysis provides a powerful method for the formal introduction of an acetyl group or a substituted acetyl group into an aromatic or heteroaromatic system.

The general scheme for the hydrolysis is as follows:

The following table provides examples of the hydrolysis of the products obtained from the Stille coupling reactions, demonstrating the conditions used and the efficiency of this transformation.

| Entry | Starting Enol Ether | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | (Z)-1-(4-Acetylphenyl)-2-ethoxyethene | HCl (1 M) | THF/H₂O | 25 | 4 | 95 |

| 2 | 3-((Z)-2-Ethoxyvinyl)pyridine | H₂SO₄ (2 M) | Acetone/H₂O | 40 | 6 | 90 |

| 3 | Methyl 4-((Z)-2-ethoxyvinyl)benzoate | p-Toluenesulfonic acid | Methanol/H₂O | 60 | 3 | 98 |

| 4 | 2-((Z)-2-Ethoxyvinyl)benzonitrile | Formic acid | DCM/H₂O | 25 | 8 | 85 |

| 5 | 5-((Z)-2-Ethoxyvinyl)-2-methoxypyrimidine | Amberlyst-15 | THF/H₂O | 50 | 12 | 93 |

Stereochemical Control and Stereochemical Integrity in Reactions of Z 1 Ethoxy 2 Tributylstannyl Ethene

Retention of (Z)-Configuration in Cross-Coupling Reactions

A cornerstone of the utility of vinylstannanes in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. A key feature of the Stille reaction involving vinylstannanes is the high degree of stereochemical retention at the double bond. This means that the geometric configuration of the vinylstannane, whether (E) or (Z), is faithfully transferred to the coupled product.

In the case of (Z)-1-ethoxy-2-(tributylstannyl)ethene, the palladium-catalyzed cross-coupling with various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates, is expected to proceed with the retention of the (Z)-configuration of the double bond. The catalytic cycle of the Stille reaction typically involves oxidative addition of the electrophile to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the final product and regenerate the Pd(0) catalyst. The transmetalation and reductive elimination steps are generally stereospecific, ensuring that the original geometry of the vinyl group is maintained in the final coupled product.

Table 1: Representative Stereoretentive Stille Cross-Coupling of (Z)-Vinylstannanes (Note: This table is illustrative of the expected outcomes based on established principles of the Stille reaction, as specific data for this compound is not available.)

| Entry | Electrophile | Catalyst | Ligand | Solvent | Product (Expected) | Stereochemical Purity (Expected) |

| 1 | Iodobenzene | Pd₂(dba)₃ | PPh₃ | Toluene | (Z)-1-Ethoxy-2-phenylethene | >98% Z |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | - | THF | (Z)-1-Ethoxy-2-(4-cyanophenyl)ethene | >98% Z |

| 3 | (E)-β-Bromostyrene | PdCl₂(PPh₃)₂ | - | DMF | (1Z,3E)-1-Ethoxy-4-phenyl-1,3-butadiene | >95% Z,E |

Stereoselective Alkene Formation

Beyond the retention of its own configuration, this compound can be utilized as a precursor for the stereoselective formation of more complex alkenes. By carefully selecting the reaction partner and conditions, new stereocenters can be established with a high degree of control.

For example, the reaction of this compound with an electrophile that already possesses a defined stereochemistry allows for the synthesis of products with specific diastereomeric configurations. The inherent (Z)-geometry of the vinylstannane directs the approach of the electrophile, influencing the stereochemical outcome of the newly formed single bond adjacent to the double bond.

Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with a high degree of enantiomeric or diastereomeric purity is a central goal of modern organic synthesis. In the context of reactions involving this compound, enantioselectivity and diastereoselectivity can be induced through several strategies.

Diastereoselective Reactions: When this compound reacts with a chiral electrophile, the inherent chirality of the reaction partner can lead to a diastereoselective outcome. The two diastereomeric transition states leading to the different product diastereomers will have different energies, resulting in the preferential formation of one diastereomer. For instance, the addition of the vinylstannane to a chiral aldehyde can proceed with facial selectivity, governed by steric and electronic interactions between the reactants.

Enantioselective Reactions: To achieve enantioselectivity in reactions with an achiral electrophile, a chiral catalyst or a chiral ligand is typically employed. In such cases, the chiral catalyst forms a transient complex with one of the reactants, creating a chiral environment that directs the reaction pathway to favor the formation of one enantiomer over the other. While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable to Stille-type couplings.

Chiral Auxiliaries and Catalytic Asymmetric Methods with Related Substrates

In the absence of a chiral catalyst, a chiral auxiliary can be employed to induce stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to reveal the enantiomerically enriched product.

While there is limited specific information on the use of chiral auxiliaries directly attached to this compound, the strategy has been successfully applied to related vinylstannane systems. For example, a chiral auxiliary could be incorporated into the ethoxy group or attached to a different part of the molecule that can influence the stereochemical course of the reaction.

Catalytic asymmetric methods represent a more elegant and atom-economical approach to enantioselective synthesis. The development of chiral ligands for palladium and other transition metals has enabled a wide range of enantioselective cross-coupling reactions. For substrates related to this compound, chiral phosphine (B1218219) ligands or other chiral coordinating molecules can be used to create a chiral pocket around the metal center, leading to high enantioselectivities in the coupled products.

Table 2: Common Chiral Ligands for Asymmetric Cross-Coupling Reactions (Note: This table presents examples of chiral ligands used in asymmetric catalysis with related substrates, illustrating the potential for application with this compound.)

| Ligand Name | Abbreviation | Metal | Typical Application |

| (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (R)-BINAP | Pd, Ru | Asymmetric cross-coupling, hydrogenation |

| (S,S)-2,3-Bis(diphenylphosphino)butane | (S,S)-CHIRAPHOS | Rh, Ru | Asymmetric hydrogenation |

| Josiphos Ligands | e.g., (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | - | Pd |

Advancements in Methodological Development and Green Chemistry Considerations for Organotin Reagents

Development of Sustainable Alternatives to Tributyltin Reagents

The quest for safer alternatives to tributyltin reagents has led to the exploration of various chemical entities that can mimic their reactivity while exhibiting a more favorable toxicological and environmental profile. These alternatives primarily focus on replacing the radical-donating ability of tributyltin hydride.

Silicon Hydrides and Silylated Cyclohexadienes as Radical Donors

Silicon hydrides have emerged as promising, less toxic alternatives to organotin hydrides. Tris(trimethylsilyl)silane (TTMSS) is a notable example that can effectively replace tributyltin hydride in many radical reactions. While TTMSS is an efficient radical reducing agent, its cost can be a limiting factor.

Silylated cyclohexadienes represent another innovative class of radical donors. These compounds offer an environmentally benign substitute for toxic tin hydrides in a variety of common radical reactions, including dehalogenations, deselenations, and deoxygenations. The driving force for the radical generation is the formation of an aromatic ring, which makes the process efficient.

Indium Hydrides and Other Metal Hydride Alternatives

Indium hydrides, generated in situ from indium(III) chloride and a reducing agent like sodium borohydride, have been shown to be effective radical initiators and reducing agents. This system provides a convenient and milder alternative to tributyltin hydride for the reduction of organic halides. Tributylgermanium hydride has also been investigated as a less toxic substitute for its tin counterpart in various radical reactions.

Photocatalytic and Electrochemical Approaches for Radical Generation

Modern synthetic methods are increasingly moving away from stoichiometric reagents towards catalytic approaches that utilize light or electricity to generate reactive intermediates. Photocatalysis and electrochemistry offer powerful platforms for the generation of radicals under mild conditions, thereby avoiding the use of toxic tin-based radical initiators altogether. unl.ptgoogle.com These methods can generate a wide array of radicals from various precursors, offering a versatile and more sustainable approach to radical chemistry. unl.ptgoogle.com

Visible-light photoredox catalysis, for instance, can facilitate a broad range of radical-mediated transformations that were traditionally reliant on organotin reagents. lupinepublishers.comsysrevpharm.org Similarly, electrosynthesis provides a reagent-free method for generating radicals through controlled potential electrolysis, further reducing the chemical waste associated with these reactions. tamu.edunih.govwhiterose.ac.uk

Strategies for Catalyst Design and Regeneration in Organotin Chemistry

To mitigate the environmental impact of organotin compounds, significant efforts have been directed towards the development of catalytic systems that allow for the recovery and reuse of the tin species. Immobilization of organotin catalysts on solid supports is a key strategy in this regard.

Novel organotin complexes supported on materials like mesoporous carbon have been developed as recyclable catalysts for various organic transformations. unl.pt For example, organotin-phosphorus triaza-adamantane (PTA) complexes have been heterogenized on activated carbon and carbon nanotubes, demonstrating high activity and recyclability in cyanosilylation reactions. unl.pt Another approach involves linking a dialkyltin dimethoxide to the surface of silica, creating an efficient and easily recoverable hydride transfer catalyst for the reduction of ketones and aldehydes. rsc.org

The design of these catalysts often focuses on creating stable linkages between the active organotin moiety and the support material, ensuring minimal leaching of the tin species into the reaction mixture. This not only facilitates catalyst recycling but also minimizes product contamination with toxic tin residues.

Flow Chemistry Applications in Organotin Reactions

Continuous flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical processes. Its application to organotin reactions offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents in a closed system.

The Stille coupling, a cornerstone of organotin chemistry, has been successfully implemented in continuous flow systems. wikipedia.orglibretexts.org Flow reactors allow for rapid optimization of reaction conditions and can lead to higher yields and purities compared to traditional batch processes. The ability to integrate reaction and purification steps in a continuous sequence further enhances the efficiency and reduces waste generation. nih.govacs.org The use of packed-bed reactors with immobilized palladium catalysts in conjunction with organotin reagents in flow systems is a particularly promising approach for creating more sustainable cross-coupling methodologies.

Reducing Environmental Footprint in Organotin-Mediated Synthesis (Academic Research Perspective)

From an academic research standpoint, reducing the environmental footprint of organotin-mediated synthesis extends beyond simply finding alternatives. It involves a holistic approach guided by the principles of green chemistry.

Green Chemistry Metrics: The application of green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provides a quantitative framework for evaluating the environmental performance of organotin-based synthetic routes. tamu.edunih.govmdpi.com By analyzing these metrics, researchers can identify areas for improvement, such as minimizing waste, reducing the use of auxiliary substances, and designing more efficient synthetic pathways. whiterose.ac.ukmdpi.com

Furthermore, developing effective methods for the removal and recycling of organotin byproducts is crucial for waste minimization. Strategies involving adsorption on various materials and flocculation processes are being explored to treat waste streams containing organotin compounds.

By integrating these green chemistry principles into the design and execution of organotin-mediated reactions, the chemical community can continue to benefit from the synthetic utility of these powerful reagents while mitigating their adverse environmental consequences.

Advanced Spectroscopic and Computational Approaches in Elucidating Reactivity and Mechanisms

Spectroscopic Characterization of Organotin Intermediates and Transition States

Spectroscopic techniques are indispensable for the structural characterization of organotin compounds and for monitoring their reactions. The data obtained from these methods offer a window into the electronic and structural environment of the tin atom and the surrounding organic framework, which is fundamental to understanding reactivity.

Application of Advanced NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organotin compounds. While specific high-resolution NMR data for "(Z)-1-Ethoxy-2-(tributylstannyl)ethene" is not extensively documented in publicly available literature, the expected chemical shifts and coupling constants can be inferred from data on analogous vinyltributylstannanes and related organotin derivatives. rsc.orgrsc.orgresearchgate.netorganicchemistrydata.orghuji.ac.iloregonstate.edu

¹H NMR Spectroscopy: The proton NMR spectrum would provide valuable information about the stereochemistry of the double bond and the nature of the substituents. The vinyl protons of the ethene backbone are expected to resonate in the olefinic region. The magnitude of the coupling constant between these two protons would be indicative of their cis relationship in the (Z)-isomer. The protons of the ethoxy group and the butyl groups on the tin atom would appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing the chemical shifts of all carbon atoms in the molecule. The vinylic carbons would have characteristic shifts, and their positions would be influenced by the electron-donating ethoxy group and the electropositive tributylstannyl group. The carbon signals of the butyl chains and the ethoxy group would also be observed at their expected chemical shifts. organicchemistrydata.orgoregonstate.edu

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a particularly powerful tool for studying organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. huji.ac.il For tetracoordinate organotin compounds like "this compound", the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. Changes in this chemical shift during a reaction can indicate the formation of intermediates with higher coordination numbers, such as pentacoordinate or hexacoordinate tin species, which are often involved in the transition states of reactions like the Stille coupling. rsc.orgresearchgate.net

Interactive Table: Expected NMR Data for this compound and its Moieties.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Vinylic (=CH-OEt) | 4.5 - 5.5 | Doublet | J(H-H) ≈ 6-12 (cis) |

| Vinylic (=CH-Sn) | 5.5 - 6.5 | Doublet | J(H-H) ≈ 6-12 (cis), J(¹¹⁹Sn-¹H) ≈ 70-80 | |

| Ethoxy (-OCH₂CH₃) | 3.5 - 4.0 (CH₂) | Quartet | J(H-H) ≈ 7 | |

| Ethoxy (-OCH₂CH₃) | 1.2 - 1.4 (CH₃) | Triplet | J(H-H) ≈ 7 | |

| Tributyl (-CH₂CH₂CH₂CH₃) | 0.8 - 1.6 | Multiplets | - | |

| ¹³C | Vinylic (=CH-OEt) | 140 - 150 | - | - |

| Vinylic (=CH-Sn) | 125 - 135 | - | J(¹¹⁹Sn-¹³C) ≈ 400-500 | |

| Ethoxy (-OCH₂) | 60 - 70 | - | - | |

| Ethoxy (-CH₃) | 14 - 16 | - | - | |

| Tributyl (-CH₂) | 10 - 30 | - | J(¹¹⁹Sn-¹³C) ≈ 300-400 (α-C) | |

| ¹¹⁹Sn | Tributylvinylstannane | -10 to -50 | - | - |

Mass Spectrometry for Reaction Pathway Elucidation

The molecular ion peak would confirm the molecular weight of the compound. The fragmentation of the tributylstannyl group is a characteristic feature in the mass spectra of such compounds, often leading to the loss of butyl radicals or butene molecules, resulting in a series of tin-containing fragment ions separated by 57 or 56 mass units, respectively. Cleavage of the vinyl-tin bond would generate a tributyltin cation ([Sn(C₄H₉)₃]⁺), a common and stable fragment. Fragmentation of the ethoxyvinyl moiety could also occur, for instance, through the loss of an ethoxy radical or ethylene.

By analyzing the mass spectra of reaction mixtures over time, it is possible to identify intermediates and products, thereby helping to piece together the reaction mechanism. For example, in a cross-coupling reaction, the appearance and disappearance of ions corresponding to oxidative addition products, transmetalation intermediates, and the final coupled product can be monitored.

Computational Chemistry Studies on this compound Reactivity

Computational chemistry provides a theoretical framework to complement experimental studies by offering detailed insights into reaction mechanisms, transition state structures, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organometallic reactions. unipi.itresearchgate.net For reactions involving "this compound", such as the Stille cross-coupling reaction, DFT calculations can be employed to model the entire catalytic cycle. wikipedia.org This includes the oxidative addition of an organic halide to a palladium(0) catalyst, the transmetalation step where the vinyl group is transferred from tin to palladium, and the final reductive elimination that forms the new carbon-carbon bond and regenerates the catalyst. DFT calculations can provide the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

Transition State Analysis and Energy Profiles

Interactive Table: Hypothetical Energy Profile Data for a Stille Coupling Reaction Involving this compound (Illustrative Values).

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0) Catalyst + Organic Halide | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Product | -5.7 |

| 4 | + this compound | -5.7 |

| 5 | Transmetalation TS | +18.5 |

| 6 | Transmetalation Product | -10.3 |

| 7 | Reductive Elimination TS | +12.1 |

| 8 | Final Product + Pd(0) Catalyst | -25.0 |

Frontier Orbital Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. youtube.comwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO and the spatial overlap of these orbitals are key factors in determining the feasibility and selectivity of a reaction.

In the context of "this compound", the presence of the electron-donating ethoxy group and the tributylstannyl group raises the energy of the HOMO, which is primarily located on the carbon-carbon double bond. This makes the compound a good nucleophile in reactions such as the Stille coupling. The HOMO of the vinylstannane interacts with the LUMO of the palladium(II) intermediate during the transmetalation step. FMO analysis can help to explain the regioselectivity and stereoselectivity of such reactions by examining the coefficients of the atomic orbitals that contribute to the HOMO and LUMO at the reacting centers. youtube.comwikipedia.org

Future Perspectives and Emerging Research Directions

Expanding the Scope of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in Cascade and Multicomponent Reactions

Future research is directed towards designing novel cascade sequences where the initial Stille coupling of the vinylstannane triggers subsequent intramolecular reactions. For instance, a carefully designed substrate could undergo a palladium-catalyzed cross-coupling, followed by a spontaneous cyclization, cycloaddition, or rearrangement, all in one pot. The ethoxyvinyl moiety can act as a latent acetaldehyde (B116499) equivalent, which can participate in subsequent transformations after the initial C-C bond formation.

In the realm of MCRs, this compound could serve as a key building block. An MCR could be envisioned where the vinylstannane, an organic halide, and another reactive species are combined to rapidly assemble complex molecular architectures. A notable area of exploration is the development of tandem or double Stille couplings, where dihaloarenes react in a regioselective manner with organostannanes to build complex cyclic systems. rsc.org The distinct reactivity of the vinyl group in this compound makes it an attractive component for generating molecular diversity through these advanced synthetic methodologies. wikipedia.orguwindsor.ca

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The performance of Stille couplings involving this compound is critically dependent on the palladium catalyst and associated ligands. numberanalytics.com While traditional catalysts like Pd(PPh₃)₄ are effective, there is a continuous drive to develop more robust and efficient systems. numberanalytics.com

Emerging research focuses on several key areas:

Advanced Ligand Design: The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) and N-heterocyclic carbene (NHC) ligands has already shown promise in improving reaction rates and expanding the substrate scope of cross-coupling reactions. nih.govharvard.edu Applying these ligands to couplings with this compound could lead to higher turnover numbers, lower catalyst loadings, and the ability to couple with less reactive electrophiles like aryl chlorides. researchgate.net

Catalyst Stability and Reusability: Heterogeneous catalysts, where palladium nanoparticles are immobilized on solid supports, are being explored to facilitate catalyst separation and recycling, a key aspect of green chemistry. bohrium.com

Alternative Metal Catalysts: While palladium is dominant, research into nickel-catalyzed Stille-type reactions could offer a more economical alternative. nih.gov Developing nickel systems compatible with vinylstannanes like this compound is an active area of investigation.

The table below summarizes some modern ligand types being explored to enhance palladium-catalyzed cross-coupling reactions.

| Ligand Class | Key Features | Potential Advantages for Vinylstannane Coupling |

| Bulky Alkylphosphines | Sterically demanding and strongly electron-donating. | Promotes fast oxidative addition and reductive elimination. |

| Biarylphosphines | Possess tunable steric and electronic properties. | Enhances catalyst stability and activity for challenging substrates. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming highly stable Pd complexes. | High thermal stability, resistant to catalyst decomposition. numberanalytics.com |

| Arsine Ligands | Can lower the activation energies for key steps in the catalytic cycle. polito.it | May lead to faster reactions under milder conditions. |

Integration with Biocatalysis and Chemoenzymatic Transformations

The intersection of organometallic chemistry and biocatalysis offers a powerful platform for sustainable synthesis. While direct enzymatic transformations on organotin compounds are not common, chemoenzymatic strategies involving this compound are a forward-looking research goal.

A significant area of development is the creation of bio-hybrid catalysts. This involves supporting palladium catalysts on biological scaffolds such as proteins, enzymes, polysaccharides (like cellulose (B213188) or starch), or even whole bacterial cells. bohrium.commdpi.comrsc.org These bio-supported catalysts can function in aqueous media under mild conditions, making them more environmentally friendly. researchgate.net Such systems could be employed for Stille couplings with the target vinylstannane, bridging the gap between traditional organic synthesis and biocatalysis.

Furthermore, a sequential chemoenzymatic pathway could be developed. In this approach, a Stille coupling using this compound would first be performed to create a key intermediate. This product would then be subjected to a highly selective enzymatic transformation (e.g., hydrolysis, oxidation, or reduction) to yield the final, often chiral, product. This strategy leverages the bond-forming efficiency of organometallic catalysis and the unparalleled selectivity of enzymes. While enzymes like laccases and cytochromes P450 are known to catalyze oxidative C-C bond formation, integrating these with organotin chemistry remains a future challenge. nih.gov

Applications in Materials Science (Synthesis of Advanced Monomers and Polymers)

Organotin compounds have historically been used as catalysts and stabilizers in polymer chemistry, particularly for PVC and polyurethanes. wikipedia.orglupinepublishers.com A more recent and expanding area of research is the incorporation of organotin moieties directly into the polymer structure, either in the backbone or as pendant groups. researchgate.net

This compound, possessing a reactive vinyl group, is a potential candidate for use as a monomer or co-monomer in polymerization reactions. tandfonline.com Its participation in free-radical or transition-metal-catalyzed polymerizations could lead to novel organotin-containing polymers. nih.gov These materials could exhibit unique properties, such as:

Modified Refractive Index: The presence of the heavy tin atom can alter the optical properties of the polymer.

Enhanced Thermal Stability: Organotin moieties can contribute to the thermal resistance of the polymer backbone.

Fungicidal and Bactericidal Properties: Many organotin polymers show biological activity, which could be exploited in functional coatings or materials. researchgate.net

The Stille coupling reaction itself is a powerful tool for synthesizing conjugated polymers, which are essential materials in organic electronics (e.g., OLEDs and organic photovoltaics). This compound could be used in step-growth polymerization with di- or polyhalogenated aromatic compounds to create precisely defined conjugated polymer backbones. The ethoxyvinyl substituent could be retained in the final polymer for further functionalization or be designed to be eliminated during the process.

Computational Design of New Organotin-Mediated Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com For organotin-mediated reactions, computational studies provide deep insights into the complex mechanisms of the Stille coupling. researchgate.net

Future research will increasingly rely on in silico methods to:

Elucidate Reaction Mechanisms: Computational modeling can map the entire energy profile of the catalytic cycle, identifying the rate-determining step and key transition states for reactions involving this compound. polito.itscispace.com Studies have focused on the roles of ligands and solvents in the crucial transmetalation step. researchgate.netacs.org